molecular formula C19H33BO3Si B572017 tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane CAS No. 1218789-84-4

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Cat. No.: B572017
CAS No.: 1218789-84-4
M. Wt: 348.365
InChI Key: UEEPPRPYENTHLY-UHFFFAOYSA-N
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Description

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a complex organosilicon compound with significant applications in organic synthesis and material science. This compound is characterized by the presence of a tert-butyldimethylsilyl group, a phenoxy group, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known to be used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It is known that the compound is an important intermediate in the synthesis of many biologically active compounds , indicating that it likely undergoes various chemical reactions to interact with its targets.

Biochemical Pathways

Given its role as an intermediate in the synthesis of biologically active compounds , it is likely involved in a variety of biochemical reactions and pathways.

Result of Action

Given its role as an intermediate in the synthesis of biologically active compounds , it is likely that its effects are largely dependent on the specific compounds it helps to produce.

Action Environment

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .

Preparation Methods

The synthesis of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane typically involves multiple steps, including substitution reactions. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Chemical Reactions Analysis

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane lies in its combination of a silyl group and a boron-containing moiety, providing both stability and reactivity in various chemical processes.

Properties

IUPAC Name

tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BO3Si/c1-14-11-15(20-22-18(5,6)19(7,8)23-20)13-16(12-14)21-24(9,10)17(2,3)4/h11-13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPPRPYENTHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113566
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-84-4
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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